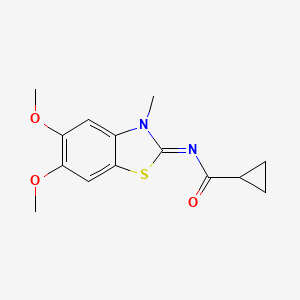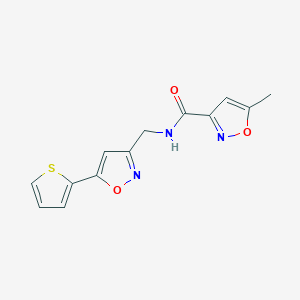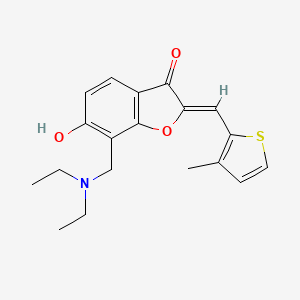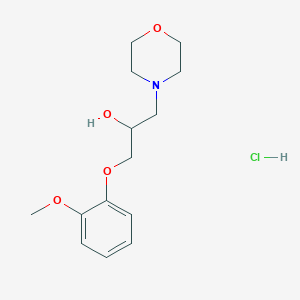![molecular formula C13H19BrClN B2891005 [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride CAS No. 1864073-45-9](/img/structure/B2891005.png)
[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride” is a chemical compound used in scientific research. It has a diverse range of applications, such as drug development and chemical synthesis, due to its unique properties and structural features. The CAS Number for this compound is 1864073-45-9 .
Molecular Structure Analysis
The molecular formula of “[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride” is C13H19BrClN . The molecular weight is 304.65 . The InChI code is 1S/C13H18BrN.ClH/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H .Physical And Chemical Properties Analysis
“[1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride” is a powder . The storage temperature is room temperature . The boiling point is not specified .Applications De Recherche Scientifique
Brominated Flame Retardants and Environmental Health
- Polybrominated Dibenzo-p-dioxins and Dibenzofurans : Studies have detailed the occurrence and toxic effects of brominated flame retardants, including their environmental persistence and potential health risks. Brominated compounds, similar in structural relevance to bromophenyl derivatives, have been scrutinized for their impact on human health and the environment due to their widespread use and resistance to degradation (Mennear & Lee, 1994).
Analytical Chemistry and Environmental Monitoring
- Detection and Analysis of Brominated Compounds : Research into the analytical detection of brominated compounds, especially those used as flame retardants or pollutants, underscores the importance of sophisticated methods for monitoring environmental and biological samples. Techniques such as electron capture negative ionization mass spectrometry have been employed to identify and quantify these substances, highlighting the need for precise analytical tools in studying brominated chemicals (Hites, 2008).
Neuropharmacology and Toxicology
- Neurotoxic Effects of Arylcyclohexylamines : While the specific research on [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride might be limited, there is extensive literature on the neurotoxic and psychoactive effects of related arylcyclohexylamines. For instance, studies on Methoxetamine, a compound belonging to the same class, have provided insights into its psychoactive properties, potential for abuse, and neurotoxic effects, which may offer a framework for understanding the pharmacological and toxicological profiles of similar compounds (Zawilska, 2014).
Mécanisme D'action
Mode of Action
It’s known that amines can act as bases, accepting protons and forming salts . They can also undergo nucleophilic substitution reactions .
Biochemical Pathways
The exact biochemical pathways affected by [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride are currently unknown. Amines are involved in a wide range of biochemical processes, including the synthesis of proteins, alkaloids, and neurotransmitters .
Pharmacokinetics
Amines are generally well-absorbed and can be metabolized by various enzymes in the liver .
Result of Action
Amines can have a wide range of effects depending on their specific structure and the receptors they interact with .
Action Environment
The action of [1-(2-Bromophenyl)cyclohexyl]methanamine hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, potentially influencing its reactivity and interactions with other molecules .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash skin thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), and others .
Propriétés
IUPAC Name |
[1-(2-bromophenyl)cyclohexyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYFRULDUXGKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)


![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)
![tert-Butyl 7,7-dibromo-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2890934.png)

![Methyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2890936.png)

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)
![(Z)-methyl 2-(2-((4-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890942.png)


